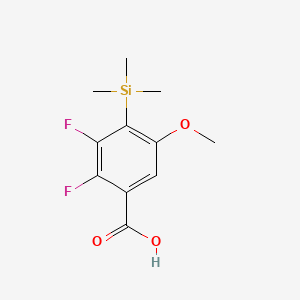

2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid

Description

This compound combines fluorine substituents (at positions 2 and 3), a methoxy group (position 5), and a trimethylsilyl (TMS) moiety (position 4). Such substitutions are strategically designed to modulate electronic, steric, and solubility properties. The TMS group, for instance, is known to enhance volatility and stability in gas chromatography–mass spectrometry (GC–MS) applications, as seen in trimethylsilyl benzoate derivatives used for enzymatic activity assays .

Properties

Molecular Formula |

C11H14F2O3Si |

|---|---|

Molecular Weight |

260.31 g/mol |

IUPAC Name |

2,3-difluoro-5-methoxy-4-trimethylsilylbenzoic acid |

InChI |

InChI=1S/C11H14F2O3Si/c1-16-7-5-6(11(14)15)8(12)9(13)10(7)17(2,3)4/h5H,1-4H3,(H,14,15) |

InChI Key |

FMWUDMBUMWKTFC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)F)F)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

A common precursor is 2,4-difluorobromobenzene or its derivatives, which undergoes regioselective lithiation and substitution reactions to introduce desired substituents.

Lithiation and Halogen-Metal Exchange

Introduction of the Trimethylsilyl Group

- The lithiated intermediate reacts with trimethylsilyl chloride or other silylating agents to introduce the trimethylsilyl group selectively at the 4-position.

- This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to maintain regioselectivity and yield.

Methoxylation at the 5-Position

- The hydroxy group at the 5-position can be introduced by oxidation or substitution reactions.

- Subsequent methylation using reagents like methyl iodide or dimethyl sulfate in the presence of a base converts the hydroxy group to a methoxy group.

- This step is often performed in acetone/water mixtures with a base such as potassium carbonate.

Carboxylation to Benzoic Acid

- The lithiated intermediate or the silylated intermediate is treated with carbon dioxide (CO2) gas at low temperatures to introduce the carboxyl group.

- The reaction mixture is then acidified (pH ~2-3) with hydrochloric acid to precipitate the benzoic acid derivative.

- Work-up includes extraction, washing, and drying steps to isolate the pure acid.

Purification

- Purification methods include extraction, recrystallization, and chromatography.

- Distillation is less common due to the thermal sensitivity of the benzoic acid derivatives but may be used for intermediates.

Experimental Data Summary

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Halogen-metal exchange | n-Butyllithium (2.5 M in hexanes) | -70°C to -80°C | THF or ether | Inert atmosphere, 10-30 min reaction |

| Silylation | Trimethylsilyl chloride | 0°C to room temp | THF | Selective at 4-position |

| Methoxylation | Methyl iodide, base (K2CO3) | Room temperature | Acetone/water | Converts hydroxy to methoxy |

| Carboxylation | Carbon dioxide bubbling | -65°C to room temp | Ether or THF | Acidification with HCl to isolate acid |

| Purification | Extraction, recrystallization, chromatography | Ambient | Various | Ensures high purity |

Representative Reaction Scheme

- 5-Bromo-2,4-difluoro-3-substituted benzene + n-butyllithium → lithiated intermediate

- Lithiated intermediate + trimethylsilyl chloride → 4-(trimethylsilyl)-5-bromo-2,3-difluoro derivative

- Hydroxy substitution at 5-position → methylation with methyl iodide → 5-methoxy group

- Treatment with CO2 → acidification → This compound

Additional Notes and Considerations

- The temperature control during lithiation and carboxylation steps is critical to prevent side reactions and ensure regioselectivity.

- The choice of solvent influences reaction rates and product stability; THF is preferred for lithiation and silylation, while ether or halogenated solvents are suitable for carboxylation and oxidation steps.

- Oxidation of aldehyde intermediates to acids can be done using mild oxidants like air exposure or stronger reagents such as chromic acid or potassium permanganate, depending on the substrate sensitivity.

- The presence of fluorine atoms affects the reactivity and stability of intermediates and final products, requiring careful optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the benzoic acid can be reduced to a benzyl alcohol.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

While comprehensive information on the applications of "2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid" is limited, its structural features and related compounds suggest potential uses in scientific research, particularly in pharmaceutical chemistry and material science.

Scientific Research Applications

This compound possesses a unique structure that makes it a valuable building block for synthesizing complex molecules. The presence of fluorine atoms, a methoxy group, and a trimethylsilyl group offers multiple sites for chemical modification and diversification.

Pharmaceutical Chemistry

- Intermediate in Synthesis: This compound can serve as an intermediate in synthesizing biologically active compounds.

- Inhibition Studies: Derivatives of benzoic acid, including fluorinated benzoic acids, have demonstrated inhibitory activity against certain enzymes. For example, 3,4-difluorosalicylic acid amide has been patented as an antagonist of M3-muscarinic receptors, suggesting its potential in developing drugs for asthma and chronic obstructive pulmonary disease . Similarly, conjugates based on 4,5-difluorosalicylic acid and 2-methoxy-4,5-difluorobenzoic acid can inhibit acetyl- and butyrylcholinesterase and block AChE-induced β-amyloid aggregation .

- Antiproliferative Activity: Amides derived from fluorinated benzoic acids have shown antiproliferative activity against cancer cells .

Material Science

- This compound can be used to create new materials with specific properties. The inclusion of fluorine can alter the material's hydrophobicity, while the trimethylsilyl group can influence its electronic properties.

Data Table

The table below lists the compound name, structure features, and unique properties.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Methoxy group at position 5 | Enhanced solubility due to methoxy group |

| 5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzoic acid | Bromine substituent at position 5 | Increased r |

Case Studies

Due to the limited information available specifically for This compound, case studies of related compounds are referenced to show its potential.

- Polyfluorinated benzoic acids: are used as stabilizers, catalysts, and reagents in the production of coolants and solvents .

- 3,4-difluorosalicylic acid amide: has been patented as an antagonist of M3-muscarinic receptors, which is promising for developing drugs for treating asthma and chronic obstructive pulmonary disease .

- Amides: showed antiproliferative activity against 22RV1 and LNaP95 cancer cells causing prostatitis .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the methoxy and trimethylsilyl groups can influence the compound’s lipophilicity and steric properties. These interactions can affect the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural and functional attributes of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid with analogous compounds:

Key Observations:

- Trimethylsilyl Group: The TMS moiety in the target compound differentiates it from simpler benzoic acids. This group is widely used in GC–MS derivatization to improve detection sensitivity, as demonstrated in enzymatic hydrolysis studies of N-benzoyl amino acids .

- Fluorine vs.

- Methoxy Positioning : The 5-methoxy group aligns with derivatives like 5-methoxy-2-(2H-triazol-2-yl)benzoic acid , which are utilized in drug discovery for their metabolic stability.

Functional and Analytical Comparisons

- Enzymatic Substrates : Simple benzoic acids (e.g., N-benzoyl glycine ) serve as substrates for bacterial carboxypeptidases , whereas the TMS and fluorine substituents in the target compound likely alter enzymatic recognition and hydrolysis kinetics.

- GC–MS Compatibility : The TMS ester of benzoic acid (trimethylsilyl benzoate) is quantified via GC–MS using ions m/z 179 and 135 . The target compound’s TMS group may follow similar fragmentation patterns, enabling trace-level detection.

- Agrochemical Relevance : Unlike sulfonylurea-containing esters (e.g., metsulfuron methyl ester ), the target compound lacks a sulfonyl group, suggesting divergent applications in catalysis or materials science.

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects: The 2,3-difluoro substitution increases the carboxylic acid’s acidity compared to non-fluorinated analogs. This contrasts with 3-methoxy-4-fluorobenzoic acid , where a single fluorine and methoxy group create a milder electronic effect.

- Steric Hindrance : The bulky TMS group at position 4 may hinder interactions at the aromatic ring’s para position, a feature absent in natural benzoic acids like those from Isatis indigotica .

Biological Activity

2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid is a fluorinated aromatic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of both fluorine and a trimethylsilyl group enhances its reactivity and interaction with biological systems. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the molecular formula C11H14F2O3Si and a molecular weight of approximately 260.31 g/mol. It features a methoxy group at position 5, which is known to enhance solubility and potentially influence biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antitumor Activity : The compound has been evaluated for its potential antitumor properties, particularly in relation to various cancer cell lines.

- Enzyme Inhibition : Its ability to inhibit specific enzymes has implications for therapeutic applications.

- Cellular Mechanisms : Understanding the cellular pathways affected by this compound can provide insights into its efficacy and safety.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, in vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects

In a study involving human colon cancer cell lines, the compound showed IC50 values indicating potent cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| DLD-1 | 12.5 |

| SW620 | 15.8 |

| MDA-MB-231 | 10.2 |

These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Preliminary evaluations indicate that it may inhibit certain carbonic anhydrases (CAs), which are important in tumor growth regulation.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the benzoic acid scaffold can significantly influence biological activity. The presence of the methoxy group at position 5 appears crucial for maintaining activity against specific targets.

Pharmacological Evaluation

Pharmacological evaluations have shown that this compound can modulate various signaling pathways associated with cancer progression. For example, it may impact pathways related to apoptosis and cell proliferation.

Q & A

Q. What are the common synthetic routes for preparing 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical approach involves sequential functionalization of a benzoic acid precursor. For example:

Fluorination : Introduce fluorine groups via electrophilic substitution or halogen exchange (e.g., using DAST or SF₄).

Methoxy Group Installation : Protect/react the hydroxyl group with methyl iodide under basic conditions (e.g., NaH/DMF) .

Trimethylsilyl Addition : Use trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to introduce the silyl group at the 4-position .

- Optimization : Reflux conditions (18–24 hours) and solvent choice (DMSO or ethanol) significantly impact yield. Purification via crystallization (water-ethanol mixtures) or column chromatography is recommended .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming substituent positions. For example, the trimethylsilyl group shows a singlet at ~0.3 ppm in ¹H NMR, while fluorine substituents deshield adjacent protons .

- HPLC : Purity assessment (≥98%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Melting Point : Consistency in melting range (e.g., 141–143°C) indicates purity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Protective Gear : Gloves, lab coats, and goggles are mandatory due to potential irritancy from fluorine or silyl groups .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., TMSCl).

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine substituents influence the reactivity of the benzoic acid core in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution but enhancing metal-catalyzed coupling (e.g., Suzuki-Miyaura). For example:

- Suzuki Coupling : Use Pd(PPh₃)₄ and aryl boronic acids in THF/water. The 2,3-difluoro substitution directs coupling to the 5-methoxy-4-TMS position due to steric and electronic effects .

- Challenges : Competing dehalogenation may occur; optimize catalyst loading (1–5 mol%) and temperature (80–100°C) .

Q. What strategies mitigate steric hindrance from the trimethylsilyl group during functionalization reactions?

- Methodological Answer :

- Protection/Deprotection : Temporarily replace TMS with a bulkier group (e.g., tert-butyldimethylsilyl) to reduce steric clash during reactions .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics to overcome steric barriers (e.g., 150°C, 30 minutes in DMF) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reagent accessibility .

Q. How can discrepancies in NMR data or melting points indicate impurities, and what purification methods resolve them?

- Methodological Answer :

- NMR Analysis : Split peaks or unexpected shifts suggest impurities (e.g., residual solvents or unreacted intermediates). Compare experimental data with computational predictions (e.g., ACD/Labs software) .

- Recrystallization : Use mixed solvents (ethanol/water) to remove hydrophilic impurities .

- Preparative HPLC : Employ gradient elution (acetonitrile/water + 0.1% TFA) for high-purity isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.